Tricyclic vs. Bicyclic Scaffold Classification
Agistatin E is one of only two tricyclic agistatins (along with Agistatin B), whereas Agistatin A and Agistatin D are bicyclic. X-ray crystallography confirmed a tricyclic framework for Agistatin E with a characteristic ketal at C-2 and an additional hemiketal at C-8a, features absent in the bicyclic members [1]. This fundamental scaffold difference precludes direct functional substitution.
| Evidence Dimension | Molecular scaffold topology |
|---|---|
| Target Compound Data | Tricyclic (ketal + hemiketal); Molecular formula C11H16O5; MW 228.24 g/mol |
| Comparator Or Baseline | Agistatin A: Bicyclic; C12H18O5; MW 242.12 g/mol. Agistatin D: Bicyclic; C11H14O4; MW 210.23 g/mol |
| Quantified Difference | Qualitative topological difference; Agistatin E has one additional ring closure and one additional oxygen atom vs. Agistatin D |
| Conditions | X-ray crystallography (Agistatin E, Agistatin B) and NMR spectroscopic analysis, as reported in the original isolation paper [1] |
Why This Matters
Procurement of the correct scaffold is essential because the tricyclic hemiketal confers distinct chemical reactivity and biological recognition that cannot be replicated by bicyclic analogs.
- [1] Göhrt, A., Grabley, S., Thiericke, R., & Zeeck, A. (1996). Secondary metabolites by chemical screening. 29. Agistatines, novel pyranacetals from the fungus FH-A 6239. Liebigs Annalen, 1996(4), 627-633. View Source
